Sulfo-Cyanine3胺

描述

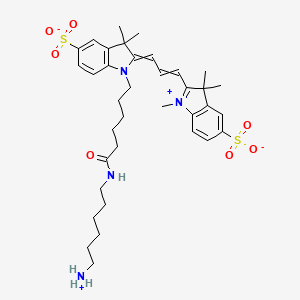

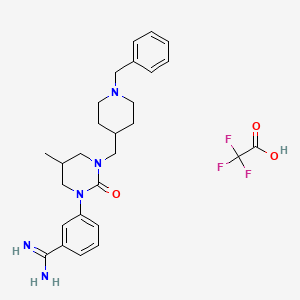

Sulfo-Cyanine3 amine is a water-soluble dye with an amino group . It is useful for conjugation with electrophiles and for enzymatic transamination labeling . It is a sulfonated analog of Cy3®, which is compatible with various fluorescence measuring equipment . The dye is highly photostable and easily detectable by the naked eye .

Synthesis Analysis

In a study, different modified dUTPs, including sulfo-cyanine3-dUTP, were utilized to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase . Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides .Molecular Structure Analysis

The molecular weight of Sulfo-Cyanine3 amine is 714.94 . Its molecular formula is C36H50N4O7S2 . The structure of Sulfo-Cyanine3 amine includes an amino group that is useful for the conjugation with electrophiles and for enzymatic transamination labeling .Chemical Reactions Analysis

The amine functionality of Sulfo-Cy3 amine can react with carboxyl groups to form covalent bonds . It can bind to biological molecules such as proteins and antibodies to track their location and dynamic changes in biological samples .Physical And Chemical Properties Analysis

Sulfo-Cyanine3 amine appears as a dark red solid . It is well soluble in water (0.49 M = 350 g/L), alcohols, DMSO, DMF . It has an excitation/absorption maximum at 548 nm and an emission maximum at 563 nm . Its fluorescence quantum yield is 0.1 .科学研究应用

1. 铜催化的N-氰化反应

Sulfo-Cyanine3胺可以参与铜催化的N-氰化过程。例如,Teng等人(2015年)证明了使用AIBN作为氰源的铜催化的亚砜胺的N-氰化。这一过程以其简单性和环境友好性而闻名,突显了在构建N-CN键方面的实用性(Fan Teng, Jin‐Tao Yu, Zhou Zhou, Haoke Chu, Jiang Cheng, 2015)。

2. 合成中的Strecker反应

在有机合成的背景下,Sulfo-Cyanine3胺可以在Strecker反应中发挥作用。Dekamin和Mokhtari(2012年)发现MCM-41负载的磺酸是醛或酮和各种胺使用三甲基硅氰化物进行Strecker反应的高效催化剂。这一反应对于在温和条件下合成α-氨基腈至关重要(M. Dekamin, Z. Mokhtari, 2012)。

3. N-磺酰亚胺合成

在有机化学中,合成N-磺酰亚胺,这是一个关键的中间体,可能涉及Sulfo-Cyanine3胺。Yoo等人(2006年)通过端炔、磺酰叠氮化合物和醇的三组分偶联,使用铜催化剂和胺碱,展示了N-磺酰亚胺的高效制备方法。这种方法以温和条件和高选择性为特点(Eun Jeong Yoo, Imhyuck Bae, Seung Hwan Cho, Hoon Han, Sukbok Chang, 2006)。

4. 聚合物电解质中的氟苯胺反应

在聚合物化学中,激活的氟苯胺反应,可能涉及Sulfo-Cyanine3胺,用于合成胍基功能化的聚合物电解质。Kim等人(2011年)通过激活的氟苯胺反应合成了这些电解质,导致胍基直接连接到稳定的苯环中(D. Kim, A. Labouriau, M. Guiver, Y. Kim, 2011)。

5. 胺碱性的调节

Martin等人(2007年)的研究表明,Sulfo-Cyanine3胺可能参与与胺碱性调节相关的研究,特别是在药物化学中。他们调查了磺酮基团对附近碱性功能团碱性的影响(Rainer E. Martin, Baptiste Plancq, Olivier Gavelle, Björn Wagner, H. Fischer, Stefanie Bendels, K. Müller, 2007)。

6. 生物分子的放射标记和水溶性

在放射药物化学中,基于磺酮放射化学的新型[(18)F]-氟代假体基团已用于标记含胺化合物。Priem等人(2013年)描述了其在放射性标记易碎和疏水性生物分子中的应用,展示了其在PET/NIRF成像探针中的潜力(Thomas Priem, Cédric Bouteiller, D. Camporese, X. Brune, J. Hardouin, A. Romieu, P. Renard, 2013)。

作用机制

属性

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZJQQPUBRDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cyanine3 amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)